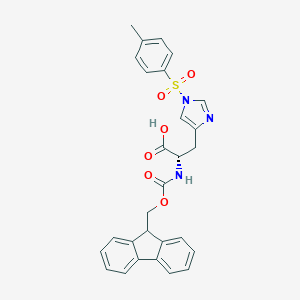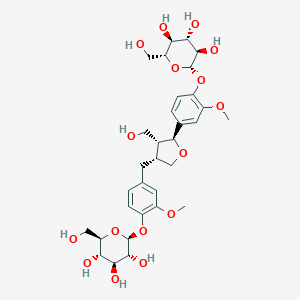
Enp maltoheptaoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enp maltoheptaoside is a type of carbohydrate that has been gaining attention in scientific research due to its potential applications in various fields. This molecule is a seven-unit chain of glucose molecules that is commonly used as a substrate for enzymes that break down carbohydrates.
科学的研究の応用
Enp maltoheptaoside has a wide range of potential applications in scientific research. One of the most significant applications is in the field of glycobiology, where it can be used to study the interactions between carbohydrates and other molecules. It has also been used as a substrate for enzymes involved in carbohydrate metabolism, such as α-amylase and glucoamylase. Additionally, enp maltoheptaoside has been used in the development of biosensors and as a potential therapeutic agent for treating various diseases.
作用機序
The mechanism of action of enp maltoheptaoside is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to certain lectins, which are proteins that recognize and bind to specific carbohydrate molecules. Additionally, enp maltoheptaoside has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism.
Biochemical and Physiological Effects:
Enp maltoheptaoside has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain bacteria and fungi, and it has also been shown to enhance the activity of certain enzymes involved in carbohydrate metabolism. Additionally, enp maltoheptaoside has been shown to have immunomodulatory effects, which may make it a potential therapeutic agent for treating certain diseases.
実験室実験の利点と制限
Enp maltoheptaoside has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a substrate for various enzymes involved in carbohydrate metabolism. However, enp maltoheptaoside has some limitations as well. It is not very stable and can degrade quickly, which can make it challenging to work with in some experiments. Additionally, its interactions with other molecules in the body are not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on enp maltoheptaoside. One area of research is in the development of biosensors that can detect specific carbohydrate molecules using enp maltoheptaoside as a substrate. Additionally, enp maltoheptaoside may have potential applications in the development of new therapeutics for treating diseases such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action and potential applications of enp maltoheptaoside.
Conclusion:
Enp maltoheptaoside is a carbohydrate molecule that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of enp maltoheptaoside, it is clear that this molecule has significant potential for use in various scientific fields.
合成法
The synthesis of enp maltoheptaoside can be achieved through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves using enzymes to catalyze the reaction between glucose molecules, while chemical synthesis involves using chemical reagents to create the molecule. One of the most common methods for synthesizing enp maltoheptaoside is through the use of α-amylase, an enzyme that breaks down starch into smaller carbohydrate units.
特性
CAS番号 |
119330-13-1 |
|---|---|
製品名 |
Enp maltoheptaoside |
分子式 |
C44H67NO33 |
分子量 |
1138 g/mol |
IUPAC名 |
(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C44H67NO33/c1-12-65-11-20-38(66-12)26(56)32(62)44(73-20)78-37-19(10-50)72-43(31(61)25(37)55)77-36-18(9-49)71-42(30(60)24(36)54)76-35-17(8-48)70-41(29(59)23(35)53)75-34-16(7-47)69-40(28(58)22(34)52)74-33-15(6-46)68-39(27(57)21(33)51)67-14-4-2-13(3-5-14)45(63)64/h2-5,12,15-44,46-62H,6-11H2,1H3/t12?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39+,40-,41-,42-,43-,44-/m1/s1 |
InChIキー |
WXRSFQBPFIARRL-LCWRKSLESA-N |
異性体SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)CO)CO)CO)O)O |
同義語 |
4,6-ethylidene-4-nitrophenyl maltoheptaoside ENP maltoheptaoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)


![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)



